molecular formula C11H9BrO3 B8303328 (2-Bromo-1-oxoindan-4-yl)acetic acid

(2-Bromo-1-oxoindan-4-yl)acetic acid

Cat. No.: B8303328
M. Wt: 269.09 g/mol
InChI Key: DCIJSRSJZBCPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-1-oxoindan-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

2-(2-bromo-1-oxo-2,3-dihydroinden-4-yl)acetic acid

InChI

InChI=1S/C11H9BrO3/c12-9-5-8-6(4-10(13)14)2-1-3-7(8)11(9)15/h1-3,9H,4-5H2,(H,13,14)

InChI Key

DCIJSRSJZBCPKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC(=C21)CC(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The (2-bromo-1-oxoindan-4-yl)acetic acid can be obtained in the following manner: 4 ml of hydrobromic acid at 47% are added to a solution of 38 g of (1-oxoindan-4-yl)acetic acid in 800 ml of acetic acid. 11 ml of bromine are added dropwise and over 10 minutes to this solution cooled to a temperature close to 15° C. and then the reaction medium is kept stirring for one hour at a temperature close to 15° C. The reaction medium is allowed to return to a temperature close to 20° C. and the reaction is continued for 2 hours. The reaction medium is poured into a mixture of 800 g of ice and 800 ml of water and then filtered on sintered glass. The filtrate is taken up in three times 800 ml of dichloromethane and the combined organic phases are washed with twice 800 ml of distilled water, dried over magnesium sulphate, filtered on paper and concentrated under reduced pressure at 50° C. The solid residue thus obtained is triturated in 240 ml of diisopropyl ether, filtered on sintered glass and air dried. 45.4 g of (2-bromo-1-oxoindan-4-yl)acetic acid are thus obtained in the form of a cream-coloured solid melting at 120° C.
Name
(2-bromo-1-oxoindan-4-yl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

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